molecular formula C7H12ClN3 B13107934 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride

Cat. No.: B13107934
M. Wt: 173.64 g/mol
InChI Key: SSGKEWQDCBSQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused ring system that includes both imidazole and diazepine rings, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted imidazoles and diazepines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new drugs, materials, and chemical processes .

Biological Activity

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics allow it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₇H₁₁N₃
  • CAS Number : 933742-83-7
  • Molecular Weight : 135.18 g/mol

The biological activity of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can alter enzyme function and impact metabolic pathways.
  • Receptor Modulation : It may modulate signaling pathways through interactions with specific receptors, influencing cellular processes and responses.

Therapeutic Applications

Research indicates several potential therapeutic applications for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
  • Anticancer Effects : It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • CNS Activity : The compound's structural similarity to known benzodiazepines suggests potential anxiolytic or sedative effects.

Research Findings and Case Studies

Several studies have explored the biological activity of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine:

  • Inhibition of HIV Replication :
    • A study demonstrated that derivatives of tetrahydroimidazo compounds showed significant inhibition of HIV-1 replication through unique interactions with reverse transcriptase. The lead compound exhibited IC₅₀ values in the nanomolar range .
  • Antitumor Activity :
    • Research indicated that certain derivatives could inhibit the growth of tumor cells in vitro. The mechanism was linked to the induction of apoptotic pathways .
  • Antimicrobial Properties :
    • In vitro testing against bacterial strains revealed that the compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined for various pathogens .

Data Summary Table

Biological ActivityObservationsReference
HIV Replication InhibitionIC₅₀ = 0.3 - 30 nM
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsBroad-spectrum activity

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-2-8-3-5-10-6-4-9-7(1)10;/h4,6,8H,1-3,5H2;1H

InChI Key

SSGKEWQDCBSQCE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=NC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.